

# Reveromycin C: A Technical Guide to its Discovery, Isolation, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Reveromycin C**

Cat. No.: **B15601932**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Reveromycin C** is a polyketide antibiotic produced by the actinomycete *Streptomyces* sp. SN-593. It belongs to a family of related compounds, including Reveromycin A, B, and D, which have garnered significant interest in the scientific community for their diverse biological activities. These activities include antifungal, anticancer, and unique inhibitory effects on eukaryotic cell growth. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of **Reveromycin C**, with a focus on experimental protocols and quantitative data to support further research and development.

## Discovery and Producing Organism

Reveromycins were first identified as inhibitors of the mitogenic activity induced by epidermal growth factor (EGF).<sup>[1]</sup> The producing organism, *Streptomyces* sp. SN-593, is a soil-dwelling actinomycete.<sup>[2]</sup> Reveromycins A, C, D, and E are a family of structurally related polyketides that primarily differ in the nature of their C-18 side chains.<sup>[3]</sup>

## Physicochemical Properties

**Reveromycin C** is a minor analogue of the **reveromycin** complex.<sup>[4]</sup> Its chemical structure is characterized by a spiroketal core, two terminal carboxylic acid groups, and a succinate moiety.

| Property          | Value                                                       | Reference                                                   |
|-------------------|-------------------------------------------------------------|-------------------------------------------------------------|
| Molecular Formula | C37H54O11                                                   | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Molecular Weight  | 674.8 g/mol                                                 | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Purity            | >95% by HPLC                                                | <a href="#">[4]</a> <a href="#">[6]</a>                     |
| Solubility        | Soluble in Methanol, Ethyl acetate; poorly soluble in acids | <a href="#">[4]</a>                                         |
| CAS Number        | 144860-69-5                                                 | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |

## Experimental Protocols

### Fermentation of *Streptomyces* sp. SN-593

The production of **Reveromycin C** is achieved through submerged batch fermentation of *Streptomyces* sp. SN-593. While specific media compositions can be optimized, a general protocol is as follows:

#### 1. Inoculum Preparation:

- A loopful of *Streptomyces* sp. SN-593 spores from a mature agar plate (e.g., MS agar) is used to inoculate a seed culture medium (e.g., SK2 medium).
- The seed culture is incubated at 28°C with shaking (e.g., 150 rpm) until a sufficient cell density is reached (e.g., OD600 of 6-8).

#### 2. Production Fermentation:

- The seed culture is used to inoculate a larger volume of production medium (e.g., SY-B medium, consisting of 1% soluble starch and 0.1% yeast extract).
- The production culture is incubated at 28°C with vigorous shaking (e.g., 1000 rpm) for a period of 3 to 7 days.
- Reveromycin production can be enhanced by the addition of bioremediators, such as the  $\beta$ -carboline compound BR-1, to the culture medium.



[Click to download full resolution via product page](#)

Fermentation workflow for **Reveromycin C** production.

## Isolation and Purification of Reveromycin C

A general procedure for the isolation and purification of **Reveromycin C** from the fermentation broth is outlined below. This process typically involves solvent extraction followed by chromatographic separation.

### 1. Extraction:

- After fermentation, the culture broth is harvested and the supernatant is separated from the mycelia by centrifugation.
- The supernatant is extracted with an organic solvent such as ethyl acetate.
- The organic extract is then concentrated under reduced pressure to yield a crude extract.

### 2. Chromatographic Purification:

- The crude extract is subjected to column chromatography. A common stationary phase for initial purification is Diaion HP-20 resin.
- The column is washed with a low concentration of methanol (e.g., 30% MeOH) to remove impurities.
- The reveromycins are then eluted with a higher concentration of methanol (e.g., 100% MeOH).
- Further purification to isolate **Reveromycin C** from other reveromycin analogues is achieved by high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18).

[Click to download full resolution via product page](#)

Isolation and purification workflow for **Reveromycin C**.

## Biological Activity of Reveromycin C

**Reveromycin C** exhibits a range of biological activities, including antifungal and antiproliferative effects. In-house screening has suggested that while **Reveromycin C** shares a similar biological profile with Reveromycin A, it is generally more potent.[4]

### Antifungal Activity

**Reveromycin C** has demonstrated significant antifungal activity, particularly against *Candida albicans*. This activity is pH-dependent, with greater potency observed in acidic environments.

| Organism                | pH  | MIC ( $\mu\text{g/mL}$ ) | Reference |
|-------------------------|-----|--------------------------|-----------|
| <i>Candida albicans</i> | 3.0 | 2.0                      | [5]       |
| <i>Candida albicans</i> | 7.4 | >500                     | [5]       |

### Antiproliferative and Cytotoxic Activity

**Reveromycin C** has shown potent inhibitory effects on the growth of various eukaryotic cell lines.

| Cell Line                                      | Activity                        | Value ( $\mu\text{g/mL}$ ) | Reference |
|------------------------------------------------|---------------------------------|----------------------------|-----------|
| Sarcoma-virus-transformed NRK rat kidney cells | Morphological Reversion (EC50)  | 1.58                       | [5]       |
| KB cells                                       | Proliferation Inhibition (IC50) | 2.0                        | [5]       |
| K562 human chronic myelogenous leukemia cells  | Proliferation Inhibition (IC50) | 2.0                        | [5]       |

### Mechanism of Action

The primary molecular target of the reveromycin family, as extensively studied for Reveromycin A, is the eukaryotic isoleucyl-tRNA synthetase (IleRS).[4][7][8] This enzyme is crucial for

protein synthesis, as it catalyzes the attachment of the amino acid isoleucine to its corresponding tRNA. By inhibiting IleRS, reveromycins effectively halt protein synthesis, leading to cell growth arrest and, in some cases, apoptosis. Given that **Reveromycin C** has a similar and often more potent biological profile than Reveromycin A, it is highly probable that it shares the same mechanism of action.



[Click to download full resolution via product page](#)

Proposed mechanism of action for **Reveromycin C**.

## Conclusion

**Reveromycin C** is a potent bioactive compound with promising antifungal and antiproliferative activities. This technical guide provides a foundational understanding of its discovery, methods for its production and purification from *Streptomyces* sp. SN-593, and a summary of its known biological effects. The detailed protocols and quantitative data presented herein are intended to facilitate further investigation into the therapeutic potential of **Reveromycin C** and its analogues. Future research should focus on elucidating the specific structure-activity relationships within the reveromycin family and exploring its efficacy in preclinical models.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2.  $\beta$ -carboline biomediators induce reveromycin production in Streptomyces sp. SN-593 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. usbio.net [usbio.net]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reveromycin C: A Technical Guide to its Discovery, Isolation, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601932#reveromycin-c-discovery-and-isolation-from-streptomyces>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)